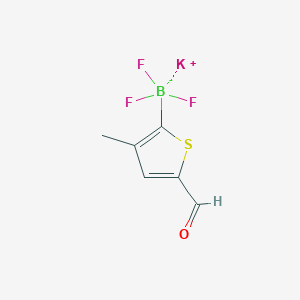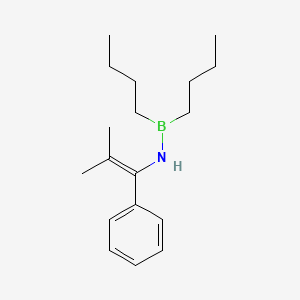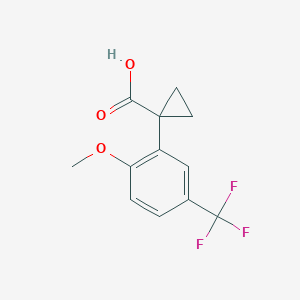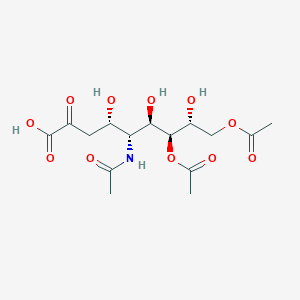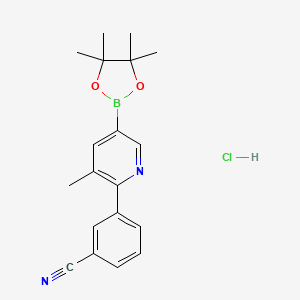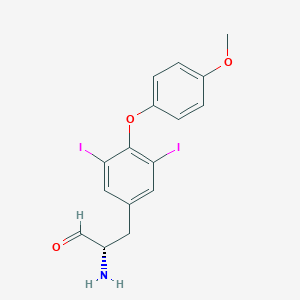![molecular formula C14H27NO3 B13352634 tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate](/img/structure/B13352634.png)
tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and various industrial applications. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and a hydroxy-substituted heptenyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxy-substituted heptenyl precursor. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amino group. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The double bond in the heptenyl chain can be reduced to form a saturated alkyl chain.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkoxides or halides in the presence of a base.
Major Products:
- Oxidation can yield a ketone or aldehyde.
- Reduction can yield a saturated carbamate.
- Substitution can yield various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of peptides and other biologically active compounds.
Biology:
- Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine:
- Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry:
- Used in the production of agrochemicals and pharmaceuticals.
- Employed as a protecting group in various chemical reactions to prevent unwanted side reactions.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The hydroxy group can form hydrogen bonds, enhancing the compound’s binding affinity to its target. The carbamate moiety can undergo hydrolysis to release the active compound, which can then exert its biological effects .
Comparison with Similar Compounds
tert-butyl N-hydroxycarbamate: Similar structure but lacks the heptenyl chain.
tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate: Contains a piperidine ring instead of the heptenyl chain.
tert-butyl N-(4,4-diethoxybutyl)carbamate: Contains a diethoxybutyl group instead of the hydroxy-substituted heptenyl chain.
Uniqueness:
- The presence of the hydroxy-substituted heptenyl chain in tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate provides unique chemical properties and reactivity compared to other similar compounds. This structural feature can influence its solubility, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C14H27NO3 |
|---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate |
InChI |
InChI=1S/C14H27NO3/c1-9(2)8-11(12(16)10(3)4)15-13(17)18-14(5,6)7/h9,11-12,16H,3,8H2,1-2,4-7H3,(H,15,17)/t11-,12?/m0/s1 |
InChI Key |
RZYBVTBIWWSVJN-PXYINDEMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(C(=C)C)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(C(=C)C)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


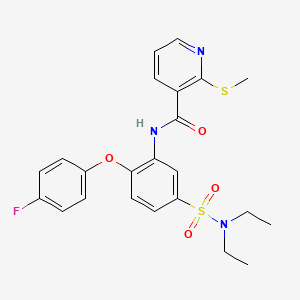

![(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime](/img/structure/B13352575.png)
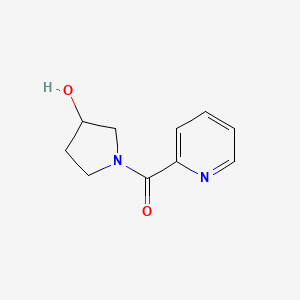
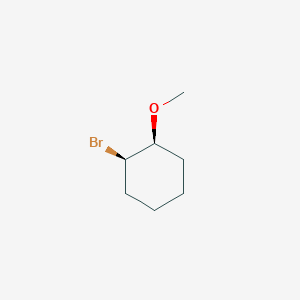
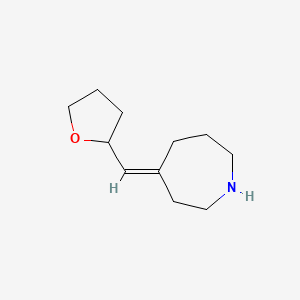
![6-(4-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352597.png)
